3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is crucial in the production of insecticides like permethrin, cypermethrin, and other related compounds .
Scientific Research Applications
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyrethroid insecticides.
Biology: Studied for its effects on insect nervous systems.
Medicine: Investigated for potential use in developing new insecticides with lower toxicity to humans.
Industry: Utilized in the production of household and agricultural insecticides.
Mechanism of Action
Target of Action
The compound, also known as Permethrin , is an insecticide in the pyrethroid chemical family . Its primary targets are the nervous systems of insects . It acts against insects as both a contact poison and an ingested poison .
Mode of Action
Permethrin, like other organophosphate insecticides, inhibits acetylcholinesterase, associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect .
Biochemical Pathways
The compound affects the biochemical pathways associated with the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synapses, causing continuous nerve impulses and eventual paralysis .
Pharmacokinetics
It’s known that the compound can be metabolized in the body, with metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, and 3-phenoxybenzoic acid .
Result of Action
The result of the compound’s action is the effective control of targeted insects. By disrupting their nervous systems, it causes their paralysis and eventual death, thus serving as an effective insecticide .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it’s used in various settings, including public health programs, household pest control, and protection of stored products from insects . Its prevalence in urban waterways and potential toxicity to non-target organisms have raised environmental concerns .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the synthesis of pyrethroids such as permethrin, cypermethrin, beta-cypermethrin, and pentenyl cypermethrin . These pyrethroids interact with various enzymes and proteins, particularly those involved in the nervous system of insects, leading to their insecticidal properties .
Cellular Effects
The cellular effects of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are not well-studied. The pyrethroids that it helps synthesize are known to have significant effects on cells. Pyrethroids disrupt the normal functioning of the nervous system in insects by delaying the closure of voltage-gated sodium channels in the neuronal membranes . This leads to prolonged nerve impulses, which ultimately result in the paralysis and death of the insect .
Molecular Mechanism
The pyrethroids it helps synthesize exert their effects at the molecular level by binding to voltage-gated sodium channels in neurons . This binding delays the closure of these channels, leading to a prolonged influx of sodium ions, which disrupts the normal propagation of nerve impulses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects of the pyrethroids it helps synthesize have been studied. Pyrethroids are generally stable under normal storage conditions but can degrade over time, particularly when exposed to sunlight .
Dosage Effects in Animal Models
Studies on the pyrethroids it helps synthesize have shown that these compounds can have toxic effects at high doses .
Metabolic Pathways
The pyrethroids it helps synthesize are known to be metabolized in the body through various pathways, often involving the action of enzymes such as esterases and cytochrome P450 enzymes .
Transport and Distribution
The pyrethroids it helps synthesize are known to be distributed throughout the body after absorption, often accumulating in fatty tissues due to their lipophilic nature .
Subcellular Localization
The pyrethroids it helps synthesize are known to interact with components of the cell membrane, particularly voltage-gated sodium channels in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dichlorovinyl compounds with cyclopropane derivatives. One common method includes the use of phosgene in the presence of a catalyst, such as toluene, at elevated temperatures (80-90°C) for about 1.5 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogens are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, methanol, chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted cyclopropane derivatives.
Comparison with Similar Compounds
Similar Compounds
- cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA)
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (trans-DCCA)
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (DBCA)
- 3-Phenoxybenzoic acid (3PBA)
- 4-Fluoro-3-phenoxybenzoic acid (4F3PBA)
Uniqueness
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific structure that allows it to be a versatile intermediate in the synthesis of various pyrethroid insecticides. Its dichlorovinyl group is particularly effective in enhancing the insecticidal properties of the final products .
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5028039 | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55701-05-8, 55701-03-6 | |
Record name | Permethric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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